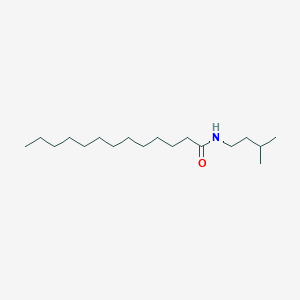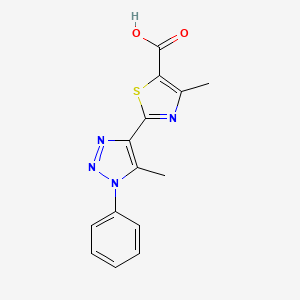
Cer(IV)-ammoniumsulfat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(IV) ammonium sulfate, also known as ceric ammonium sulfate, is an inorganic compound with the formula (NH4)4Ce(SO4)4·2H2O. It is a cerium salt that is commonly used as an oxidizing agent in various chemical reactions. The compound is known for its bright orange-red color and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(IV) ammonium sulfate can be synthesized by reacting cerium(IV) oxide (CeO2) with sulfuric acid (H2SO4) and ammonium sulfate ((NH4)2SO4). The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, cerium(IV) ammonium sulfate is produced by dissolving cerium(IV) oxide in hot, concentrated sulfuric acid, followed by the addition of ammonium sulfate. The solution is then cooled to precipitate the cerium(IV) ammonium sulfate crystals, which are filtered, washed, and dried.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(IV) ammonium sulfate is primarily known for its strong oxidizing properties. It undergoes various types of reactions, including:
Oxidation: It can oxidize a wide range of organic and inorganic compounds.
Reduction: Cerium(IV) can be reduced to cerium(III) in the presence of reducing agents.
Substitution: It can participate in substitution reactions where cerium(IV) is replaced by other cations.
Common Reagents and Conditions
Common reagents used with cerium(IV) ammonium sulfate include sulfuric acid, nitric acid, and various organic solvents. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products Formed
The major products formed from reactions involving cerium(IV) ammonium sulfate depend on the specific reactants and conditions used. For example, in the oxidation of alcohols, the major products are aldehydes or ketones.
Aplicaciones Científicas De Investigación
Cerium(IV) ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: It is employed in the study of oxidative stress and redox biology.
Industry: It is used in the production of specialty chemicals, catalysts, and materials for electronic devices.
Mecanismo De Acción
The mechanism by which cerium(IV) ammonium sulfate exerts its effects is primarily through its strong oxidizing properties. Cerium(IV) ions can accept electrons from other molecules, leading to the oxidation of those molecules. This process involves the transfer of electrons from the substrate to the cerium(IV) ion, resulting in the reduction of cerium(IV) to cerium(III).
Comparación Con Compuestos Similares
Similar Compounds
Cerium(IV) sulfate: Another cerium(IV) compound with similar oxidizing properties.
Cerium(IV) nitrate: A cerium(IV) compound used in similar applications but with different solubility and reactivity.
Cerium(IV) oxide: A cerium(IV) compound used as a catalyst and in various industrial applications.
Uniqueness
Cerium(IV) ammonium sulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent under acidic conditions. Its stability and ease of handling make it a preferred choice in many chemical reactions and industrial processes.
Propiedades
Fórmula molecular |
CeH16N4O16S4 |
|---|---|
Peso molecular |
596.5 g/mol |
Nombre IUPAC |
tetraazanium;cerium(4+);tetrasulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
Clave InChI |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502865.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)
![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![(4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B12502884.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)

![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)
![3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B12502907.png)
